Safety Data Sheet (SDS) for 2,2,2-Trifluoroethyl benzylcarbamate
Safety Data Sheet (SDS) for 2,2,2-Trifluoroethyl benzylcarbamate
Handling, Stability, and Risk Mitigation in Medicinal Chemistry
Part 1: Chemical Identity & Physicochemical Profiling
The Molecule
This guide addresses 2,2,2-Trifluoroethyl N-benzylcarbamate . Unlike standard benzyl carbamates (Cbz-protected amines) which release benzyl alcohol upon hydrolysis, this specific scaffold utilizes a trifluoroethyl ester moiety.
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IUPAC Name: 2,2,2-Trifluoroethyl (phenylmethyl)carbamate
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Molecular Formula:
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Molecular Weight: 233.19 g/mol [1]
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Structure:
Physicochemical Constants (Experimental & Predicted)
| Property | Value / Prediction | Relevance to Safety |
| Physical State | White solid or viscous oil (purity dependent) | Dust inhalation risk vs. skin absorption. |
| Melting Point | ~55–65 °C (Predicted based on analogs) | Low melting point implies easy liquefaction; handle as liquid in synthesis. |
| Boiling Point | >200 °C (Decomposes) | High boiling point; unlikely to be a vapor hazard unless heated. |
| Lipophilicity (LogP) | ~2.8 (Predicted) | High. The trifluoroethyl group increases lipophilicity, enhancing skin permeation. |
| Solubility | DMSO, DCM, Ethyl Acetate | Soluble in organic solvents; poor water solubility limits aqueous wash removal. |
Part 2: Hazard Identification & Toxicology (The "Hidden" Danger)
Core Hazard Directive
While the carbamate linkage is generally stable, the critical safety concern for this specific compound is its metabolic and hydrolytic degradation product: 2,2,2-Trifluoroethanol (TFE) .
Standard SDS documents often classify carbamates merely as "Irritants." However, as a researcher, you must treat this compound as a potential reproductive toxin due to the TFE moiety.
GHS Classification (Derived from Structure-Activity Relationships)
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Skin Irritation (Category 2): Causes skin irritation.[2]
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Eye Irritation (Category 2A): Causes serious eye irritation.[2]
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Specific Target Organ Toxicity (Single Exposure, Cat 3): Respiratory irritation.[3]
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Reproductive Toxicity (Category 1B - Implied): Based on the potential release of 2,2,2-trifluoroethanol, which is a known testicular toxin and hematologic toxin [1].
The Hydrolysis Risk Mechanism
The electron-withdrawing effect of the trifluoromethyl (
Figure 1: Hydrolytic degradation pathway revealing the release of toxic TFE.
Part 3: Safe Handling & Synthesis Workflows
Engineering Controls
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Fume Hood: Mandatory. Do not handle on an open bench. The precursors (if synthesizing) such as benzyl isocyanate or 2,2,2-trifluoroethyl chloroformate are lachrymators and corrosives.
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Glove Selection: Nitrile gloves are generally acceptable for incidental splash, but Laminate (Silver Shield) or double-gloving is recommended for prolonged handling due to the fluorinated solvent-like properties of the side chain.
Synthesis & Handling Protocol
If you are synthesizing this compound from Benzyl Isocyanate and Trifluoroethanol, the risk is highest during the reaction setup.
Protocol: Synthesis of 2,2,2-Trifluoroethyl Benzylcarbamate
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Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
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Reagents: Add 2,2,2-trifluoroethanol (1.1 equiv) in anhydrous DCM.
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Activation: Add catalytic DMAP (dimethylaminopyridine) or TEA (triethylamine).
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Addition: Dropwise addition of Benzyl Isocyanate at 0°C. Caution: Exothermic.
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Monitoring: Monitor by TLC (EtOAc/Hexane) or 19F NMR .
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Self-Validation: The 19F signal of the product (-74 ppm region) will be distinct from the starting alcohol (-77 ppm region).
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Quench: Quench with saturated
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Isolation: Extract with DCM. Wash with brine. Dry over
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Emergency Response Workflow
Figure 2: Immediate response logic for exposure incidents.
Part 4: Storage & Waste Management
Storage Stability
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Temperature: Store at 2–8°C (Refrigerator).
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Atmosphere: Hygroscopic potential. Store under inert gas (Argon) to prevent moisture-induced hydrolysis over long periods.
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Incompatibility: Strong bases (cleaves the carbamate), Strong acids, Reducing agents.
Disposal (Fluorine Considerations)
Do NOT dispose of down the drain.
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Segregation: Collect in "Halogenated Organic Waste" streams.
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Incineration: Must be incinerated at high temperatures (>1100°C) with scrubbers to manage Hydrogen Fluoride (HF) generation.
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Labeling: Clearly label waste containers as "Contains Fluorinated Organics" to alert waste management personnel.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12207, 2,2,2-Trifluoroethanol (Toxicity Profile). Retrieved from [Link]
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Organic Syntheses. (2005). Preparation of Bis(2,2,2-trifluoroethyl)phosphonates (Handling of Trifluoroethyl reagents). Org.[4] Synth. 82, 147.[4] Retrieved from [Link][4]
